
4-Bromo-3-fluoro-2-iodophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-iodophenacyl bromide: is a chemical compound with the molecular formula C8H4Br2FIO and a molecular weight of 421.83 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodophenacyl bromide typically involves multiple steps, including halogenation and substitution reactions. The general synthetic route may include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the phenacyl bromide structure.
Substitution Reactions: Replacement of hydrogen atoms with halogen atoms under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-3-fluoro-2-iodophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-3-fluoro-2-iodophenacyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology and Medicine: In biological and medicinal research, this compound may be used to study the effects of halogenated phenacyl bromides on biological systems. It can serve as a probe to investigate enzyme activities and protein interactions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacyl bromide involves its interaction with molecular targets through halogen bonding and electrophilic substitution. The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluoroacetophenone
- 4-Bromo-3-fluoro-2-iodobenzene
- 4-Bromo-3-fluoro-2-iodoaniline
Comparison: 4-Bromo-3-fluoro-2-iodophenacyl bromide is unique due to the presence of bromine, fluorine, and iodine atoms on the phenacyl bromide structure This combination of halogens imparts distinct reactivity and properties compared to similar compounds
Propriétés
Formule moléculaire |
C8H4Br2FIO |
|---|---|
Poids moléculaire |
421.83 g/mol |
Nom IUPAC |
2-bromo-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 |
Clé InChI |
AQANLHBNNGATBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CBr)I)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


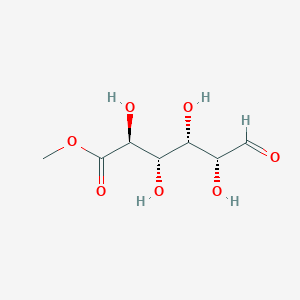
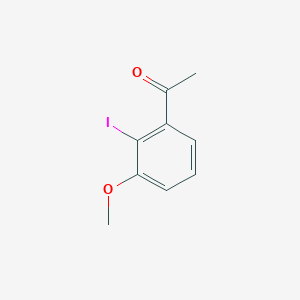
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)


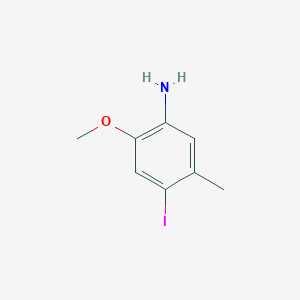
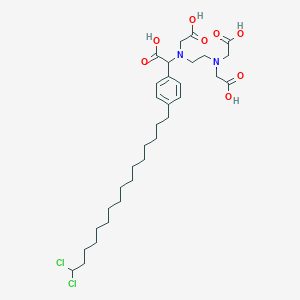

![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
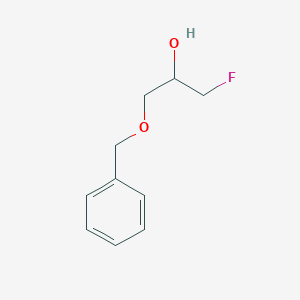

![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
